molecular formula C10H9ClN4O B14554132 4-Amino-3-(chloromethyl)-6-phenyl-1,2,4-triazin-5(4H)-one CAS No. 62191-17-7

4-Amino-3-(chloromethyl)-6-phenyl-1,2,4-triazin-5(4H)-one

Cat. No.: B14554132
CAS No.: 62191-17-7
M. Wt: 236.66 g/mol
InChI Key: VCZURHGIANREBD-UHFFFAOYSA-N
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Description

4-Amino-3-(chloromethyl)-6-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound with a triazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(chloromethyl)-6-phenyl-1,2,4-triazin-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing amino, chloromethyl, and phenyl groups. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(chloromethyl)-6-phenyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

4-Amino-3-(chloromethyl)-6-phenyl-1,2,4-triazin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-(chloromethyl)-6-phenyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(methyl)-6-phenyl-1,2,4-triazin-5(4H)-one
  • 4-Amino-3-(ethyl)-6-phenyl-1,2,4-triazin-5(4H)-one
  • 4-Amino-3-(bromomethyl)-6-phenyl-1,2,4-triazin-5(4H)-one

Uniqueness

4-Amino-3-(chloromethyl)-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the chloromethyl group plays a crucial role .

Properties

CAS No.

62191-17-7

Molecular Formula

C10H9ClN4O

Molecular Weight

236.66 g/mol

IUPAC Name

4-amino-3-(chloromethyl)-6-phenyl-1,2,4-triazin-5-one

InChI

InChI=1S/C10H9ClN4O/c11-6-8-13-14-9(10(16)15(8)12)7-4-2-1-3-5-7/h1-5H,6,12H2

InChI Key

VCZURHGIANREBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N(C2=O)N)CCl

Origin of Product

United States

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